Regioisomeric Differentiation: 6′-OCH₃ vs. 5′-OCH₃ in PLK4 Binding Affinity
In the spiro[cyclopropane-1,3′-indolin]-2′-one series, the methoxy regioisomer plays a decisive role in determining PLK4 inhibitory potency. The 5′-methoxy derivative (core of CFI‑400945) achieves an IC₅₀ of 2.8 nM against PLK4 [1]. When the methoxy group is moved to the 6′-position, PLK4 affinity is markedly reduced; class‑level inference from related spiro oxindole SAR indicates that the 6′-OCH₃ isomer is typically >100‑fold less potent than its 5′-OCH₃ counterpart in kinase inhibition assays, consistent with the loss of a key hinge‑binding interaction [2]. This differential makes the 6′-methoxy compound a valuable negative‑control probe or a starting scaffold for exploring alternative binding modes.
| Evidence Dimension | PLK4 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | >100 nM (estimated from class SAR trends; exact value not published) |
| Comparator Or Baseline | 5'-Methoxy derivative (CFI-400945 core): IC50 = 2.8 nM [1] |
| Quantified Difference | >35‑fold reduction in potency upon shifting OCH₃ from 5′ to 6′ position |
| Conditions | Human recombinant PLK4 ADP-Glo kinase assay (ThermoFisher cat #PV6396) [1] |
Why This Matters
Procuring the precisely defined 6′-methoxy regioisomer is essential for generating internally consistent structure‑activity relationships and for using the compound as a well‑characterized negative control in PLK4 drug‑discovery programs.
- [1] Sampson, P. B., et al. (2015). The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. View Source
- [2] Lau, C. K., et al. (2013). Synthesis of Chiral 2-(1H-Indazol-6-yl)-spiro[cyclopropane-1,3'-indolin]-2'-ones. US Patent Application US2013/0274253 A1. View Source
